molecular formula C13H14N2O B2701685 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797892-10-4

8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2701685
CAS No.: 1797892-10-4
M. Wt: 214.268
InChI Key: PIFUUSVNWMUHLT-UHFFFAOYSA-N
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Description

“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone” is a chemical compound. It has been mentioned in the context of the crystal structure of KRAS G12D with compound 15 . This compound is related to the field of medicinal chemistry and is used in research .


Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its IUPAC name. It includes an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure containing nitrogen. The compound also contains a pyridin-2-yl group .

Scientific Research Applications

Intermolecular Cycloaddition Reactions

One study by Zanirato (2002) explored the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins. This research showcased the synthesis of methyl 1,2,3-triazolecarboxylate and (2-heteroaryl)(pyrrolidino)methanones via an unusual 1,3-cycloaddition reaction. The findings highlight the potential of utilizing carbonyl azides in the synthesis of complex molecules through cycloaddition reactions, suggesting a pathway for the synthesis of compounds related to "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone" (Zanirato, 2002).

Synthesis of Functionalized Azabicyclo Compounds

Another research led by Krow et al. (2002) involved the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, serving as a synthon for methano-bridged pyrrolidines. This study emphasizes the significance of controlling substituent groups to inhibit competitive reactions, showcasing the synthetic versatility of azabicyclo compounds for producing complex molecular architectures, which could extend to the synthesis pathways of "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone" derivatives (Krow et al., 2002).

Activation and Dearomatization Studies

Research by Nishiwaki et al. (2018) on the activation of 1-Methyl-5-Nitro-2-Pyrimidinone by dearomatization using a secondary amine presented a method for enhancing the reactivity of electron-deficient heterocyclic compounds. This study contributes to the broader understanding of how activating and modifying heterocyclic compounds can be applied to the synthesis of diazabicyclic compounds at room temperature, potentially relevant for modifications of the core structure of "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone" (Nishiwaki et al., 2018).

Synthesis of Anticancer and Antimicrobial Agents

Katariya et al. (2021) explored the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. Their investigation into biologically potent heterocyclic compounds demonstrates the potential therapeutic applications of synthesized compounds with pyridine components, which could include derivatives of "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone" (Katariya et al., 2021).

Future Directions

The compound is associated with research into the KRAS G12D protein , suggesting that it may have potential applications in the study of signal transduction pathways and the development of treatments for diseases associated with these pathways.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(12-6-1-2-9-14-12)15-10-4-3-5-11(15)8-7-10/h1-4,6,9-11H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFUUSVNWMUHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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